SRT 2104

Descripción

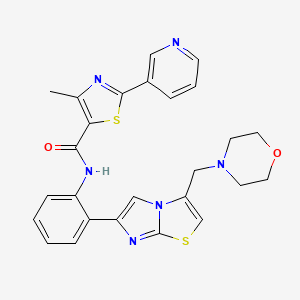

SRT-2104 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

a sirtuin 1 activator; structure in first source

Propiedades

IUPAC Name |

4-methyl-N-[2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O2S2/c1-17-23(36-25(28-17)18-5-4-8-27-13-18)24(33)29-21-7-3-2-6-20(21)22-15-32-19(16-35-26(32)30-22)14-31-9-11-34-12-10-31/h2-8,13,15-16H,9-12,14H2,1H3,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMQVIQMVKWXOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C(=CSC5=N4)CN6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648729 | |

| Record name | 4-Methyl-N-(2-{3-[(morpholin-4-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093403-33-8 | |

| Record name | SRT-2104 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093403338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SRT-2104 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methyl-N-(2-{3-[(morpholin-4-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SRT-2104 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4521NR0J09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SRT2104 on SIRT1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT2104 is a synthetic, first-in-class small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. SIRT1 is a key regulator of cellular metabolism, stress resistance, and longevity. SRT2104 has been investigated for its therapeutic potential in a range of age-related and metabolic diseases. This technical guide provides a comprehensive overview of the core mechanism of action of SRT2104 on SIRT1, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Allosteric Activation of SIRT1

SRT2104 functions as a direct, allosteric activator of SIRT1. Unlike endogenous mechanisms that modulate SIRT1 activity through changes in NAD+ levels, SRT2104 binds to a specific site on the SIRT1 enzyme, inducing a conformational change that enhances its catalytic efficiency.

Key aspects of the mechanism include:

-

Direct Binding: SRT2104 physically interacts with the N-terminal domain of the SIRT1 protein. This binding is a prerequisite for its activating effect.

-

Allosteric Modulation: The binding of SRT2104 to the N-terminal domain induces a conformational change in the enzyme, which is transmitted to the catalytic domain.

-

Lowering of Substrate K_m: The primary mechanistic outcome of SRT2104 binding is a reduction in the Michaelis constant (K_m) of SIRT1 for its acetylated peptide substrates. This increases the enzyme's affinity for its targets, leading to a higher rate of deacetylation at sub-saturating substrate concentrations.

-

NAD+ Dependency: The activation of SIRT1 by SRT2104 is still dependent on the presence of NAD+ as a co-substrate for the deacetylation reaction.

Molecular docking simulations have elucidated the specific interactions between SRT2104 and SIRT1. SRT2104 occupies a hydrophobic pocket in the N-terminal domain, and its amine group forms hydrogen bonds with key residues such as Gly269, Gln320, and Glu512. An oxygen atom in SRT2104 also forms a hydrogen bond with ARG282, further stabilizing the interaction. These interactions are critical for the allosteric activation of the enzyme.[1]

Quantitative Data

Biochemical Activity

| Parameter | Value | Reference |

| SIRT1 Activation (EC1.5) | 450 nM | [2] |

| Binding Energy (Molecular Docking) | -8.0 kcal/mol | [1] |

EC1.5 is the concentration required to achieve 150% of the basal enzyme activity.

In Vivo Efficacy (Preclinical)

| Model System | Treatment | Key Finding | Reference |

| Diabetic Mice (Aorta) | 100 mg/kg SRT2104 for 24 weeks | 3.79-fold increase in SIRT1 protein levels | [1] |

| LPS-induced Acute Inflammation Mouse Model | Not specified | Superior anti-inflammatory activity compared to similar compounds | [1] |

Pharmacokinetics in Humans (Phase I Clinical Trials)

| Parameter | Value | Conditions | Reference |

| Peak Plasma Concentration (Tmax) | 1 - 3 hours | Single oral dose (0.03 g - 3.0 g suspension) | [1] |

| Elimination Half-life (t½) | 8 - 24 hours | Single oral dose (0.03 g - 3.0 g suspension) | [1] |

| Bioavailability | ~14% | Not specified |

Pharmacokinetic parameters of SRT2104 have been shown to be highly variable between individuals.

Key Signaling Pathways Modulated by SRT2104

Through the activation of SIRT1, SRT2104 influences a multitude of downstream signaling pathways that are crucial for cellular function and homeostasis. SIRT1's primary role in these pathways is the deacetylation of key transcription factors and cofactors, leading to changes in gene expression and cellular responses.

NF-κB Signaling Pathway

SIRT1 is a negative regulator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation.

-

Mechanism: SIRT1 directly deacetylates the p65 subunit of the NF-κB complex. Deacetylation of p65 at lysine 310 inhibits its transcriptional activity, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.[3][4]

-

Effect of SRT2104: By activating SIRT1, SRT2104 enhances the deacetylation of p65, leading to a potent anti-inflammatory effect. This has been observed in various preclinical models of inflammation.[1]

PGC-1α Signaling Pathway

Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and function.

-

Mechanism: SIRT1 deacetylates PGC-1α, which enhances its transcriptional coactivator activity. This leads to the increased expression of genes involved in mitochondrial respiration and fatty acid oxidation.[5][6]

-

Effect of SRT2104: Activation of SIRT1 by SRT2104 promotes the deacetylation of PGC-1α, thereby stimulating mitochondrial biogenesis and improving metabolic function. This is a key mechanism underlying the potential therapeutic benefits of SRT2104 in metabolic diseases.

FOXO Signaling Pathway

The Forkhead box O (FOXO) family of transcription factors plays a critical role in stress resistance, metabolism, and longevity.

-

Mechanism: SIRT1 deacetylates several FOXO proteins, including FOXO1, FOXO3a, and FOXO4. Deacetylation can have varied effects depending on the specific FOXO protein and cellular context, but it generally modulates their transcriptional activity to promote the expression of genes involved in stress resistance and cell cycle arrest.[7]

-

Effect of SRT2104: By activating SIRT1, SRT2104 enhances the deacetylation of FOXO transcription factors, contributing to its pro-longevity and stress-protective effects.

Detailed Experimental Protocols

In Vitro SIRT1 Activity Assay (Fluorescence-based)

This protocol is a representative method for quantifying the deacetylase activity of SIRT1 in the presence of activators like SRT2104.[8][9][10][11][12]

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Dilute recombinant human SIRT1 enzyme to the desired concentration in the reaction buffer.

-

Prepare a stock solution of a fluorogenic SIRT1 peptide substrate (e.g., a p53-derived peptide with an acetylated lysine and a fluorophore/quencher pair).

-

Prepare a stock solution of NAD+ in the reaction buffer.

-

Prepare serial dilutions of SRT2104 in a suitable solvent (e.g., DMSO).

-

-

Reaction Setup (in a 96-well plate):

-

To each well, add the SIRT1 enzyme solution.

-

Add the SRT2104 dilutions or vehicle control to the respective wells.

-

Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Development:

-

Stop the enzymatic reaction and develop the fluorescent signal by adding a developer solution. This solution typically contains a protease that specifically cleaves the deacetylated peptide, separating the fluorophore from the quencher and resulting in a fluorescent signal. It may also contain a SIRT1 inhibitor like nicotinamide to halt the reaction.

-

-

Detection:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission).

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme).

-

Plot the fluorescence intensity against the concentration of SRT2104.

-

Calculate the EC50 value, which is the concentration of SRT2104 that produces 50% of the maximal activation.

-

Molecular Docking of SRT2104 to SIRT1

This protocol outlines the general steps for in silico modeling of the interaction between SRT2104 and SIRT1.[13][14][15][16]

Methodology:

-

Preparation of the Receptor (SIRT1):

-

Obtain the 3D crystal structure of human SIRT1 from the Protein Data Bank (PDB).

-

Prepare the protein structure using molecular modeling software (e.g., AutoDock Tools). This involves removing water molecules, adding polar hydrogens, and assigning charges.

-

-

Preparation of the Ligand (SRT2104):

-

Obtain the 2D or 3D structure of SRT2104.

-

Convert the structure to a suitable format (e.g., .pdbqt) and define the rotatable bonds.

-

-

Grid Box Generation:

-

Define a grid box that encompasses the putative binding site on SIRT1 (the N-terminal activation domain). The grid box defines the search space for the docking algorithm.

-

-

Docking Simulation:

-

Perform the docking using a program like AutoDock Vina. The software will explore different conformations and orientations of SRT2104 within the defined grid box and calculate the binding affinity for each pose.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the interactions between SRT2104 and the amino acid residues of SIRT1 to identify key hydrogen bonds and hydrophobic interactions.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation

This protocol describes a general workflow to identify genome-wide changes in histone acetylation (a marker of SIRT1 activity) following treatment with SRT2104.[17][18][19][20]

Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest and treat them with SRT2104 or a vehicle control for a specified duration.

-

-

Cross-linking:

-

Cross-link proteins to DNA using formaldehyde. This "freezes" the in vivo interactions.

-

-

Chromatin Shearing:

-

Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for an acetylated histone mark that is a known SIRT1 target (e.g., H3K9ac, H4K16ac).

-

Use antibody-coupled magnetic beads to pull down the antibody-histone-DNA complexes.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.

-

-

Library Preparation and Sequencing:

-

Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequence reads to a reference genome.

-

Perform peak calling to identify regions of the genome that are enriched for the histone acetylation mark.

-

Compare the peak profiles between SRT2104-treated and control samples to identify differential regions of histone acetylation, which can then be associated with nearby genes to infer the functional consequences of SIRT1 activation.

-

Conclusion

SRT2104 is a potent and specific allosteric activator of SIRT1. Its mechanism of action involves direct binding to the N-terminal domain of the enzyme, leading to a conformational change that enhances its catalytic activity by lowering the K_m for its substrates. This activation of SIRT1 results in the deacetylation of numerous downstream targets, including key transcription factors and cofactors involved in inflammation, metabolism, and stress resistance. The in-depth understanding of SRT2104's mechanism of action, supported by the quantitative data and experimental methodologies outlined in this guide, provides a solid foundation for the continued research and development of SIRT1 activators for therapeutic applications.

References

- 1. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sirt1 activator SRT2104 protects against oxygen-glucose deprivation/reoxygenation-induced injury via regulating microglia polarization by modulating Sirt1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deacetylation of PGC-1α by SIRT1: importance for skeletal muscle function and exercise-induced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sirt1-mediated deacetylation of PGC-1α alleviated hepatic steatosis in type 2 diabetes mellitus via improving mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence assay of SIRT protein deacetylases using an acetylated peptide substrate and a secondary trypsin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 34.237.233.138 [34.237.233.138]

- 11. abcam.com [abcam.com]

- 12. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

- 14. Targeting Sirtuin 1 for therapeutic potential: Drug repurposing approach integrating docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Exploration of stilbenoid trimers as potential inhibitors of sirtuin1 enzyme using a molecular docking and molecular dynamics simulation approach - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02233D [pubs.rsc.org]

- 17. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. SIRT1/2 orchestrate acquisition of DNA methylation and loss of histone H3 activating marks to prevent premature activation of inflammatory genes in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]

SRT2104: A Technical Guide to a Selective SIRT1 Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT2104, also known as GSK2245840, is a pioneering, first-in-class, and highly selective small molecule activator of Sirtuin 1 (SIRT1).[1] SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including energy metabolism, stress responses, and longevity.[1][2] Developed by Sirtris Pharmaceuticals, SRT2104 has been the subject of numerous preclinical and clinical investigations for its therapeutic potential in a variety of age-related and metabolic diseases, including type 2 diabetes, neurodegenerative disorders, and inflammatory conditions.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to SRT2104.

Chemical Structure and Properties

SRT2104 is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity is well-defined by its IUPAC name, SMILES notation, and other identifiers.

| Property | Value | Reference(s) |

| IUPAC Name | 4-methyl-N-[2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][5][6]thiazol-6-yl]phenyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | [1][3][6] |

| SMILES | CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C(=CSC5=N4)CN6CCOCC6 | [3] |

| Chemical Formula | C26H24N6O2S2 | [1][3] |

| Molecular Weight | 516.64 g/mol | [1][3] |

| CAS Number | 1093403-33-8 | [3] |

| Appearance | Crystalline solid | [7] |

| Solubility | Soluble in DMSO and dimethylformamide (approx. 2 mg/mL). Slightly soluble in ethanol and PBS (pH 7.2). | [7][8][9] |

Mechanism of Action: SIRT1 Activation

SRT2104 functions as an allosteric activator of SIRT1.[10] It binds to a site on the N-terminus of the SIRT1 enzyme, distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates.[11][12] This leads to a more efficient deacetylation of key cellular proteins. The activation of SIRT1 by SRT2104 has been shown to be 1000 times more potent than that of resveratrol, a natural SIRT1 activator.[8]

The downstream effects of SRT2104-mediated SIRT1 activation are vast and impact numerous signaling pathways. Key substrates of SIRT1 include:

-

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): Deacetylation of PGC-1α promotes mitochondrial biogenesis and function.[13]

-

Forkhead box O (FOXO) transcription factors: Activation of FOXO proteins is involved in stress resistance and longevity.[5]

-

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): Deacetylation of the p65 subunit of NF-κB suppresses its transcriptional activity, leading to anti-inflammatory effects.[14][15]

-

p53: Deacetylation of p53 can inhibit apoptosis and promote cell survival under stress conditions.[8]

Signaling Pathway Diagram```dot

Caption: A general experimental workflow for evaluating the efficacy of SRT2104 in a preclinical mouse model of disease.

Quantification of SRT2104 in Brain Tissue

[16]

-

Homogenization: Homogenize brain tissue samples.

-

Extraction: Extract SRT2104 from the homogenate using acetonitrile.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Dilution: Dilute the supernatant containing SRT2104 with an equal volume of water.

-

LC/MS/MS Analysis: Inject the diluted supernatant into a reverse-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer.

-

Ionization Mode: Atmospheric pressure chemical ionization (APCI).

-

Parent Ion (m/z): 517.3

-

Product Ion (m/z): 203.3

-

-

Quantification: Use a standard curve generated from known concentrations of SRT2104 to determine the concentration in the brain samples.

Clinical Development and Future Perspectives

SRT2104 has undergone several Phase I and Phase II clinical trials in various indications, including type 2 diabetes, psoriasis, and in elderly volunteers. [3][7][17]These trials have demonstrated that SRT2104 is generally well-tolerated. [18]While some studies showed promising biological effects, such as improvements in lipid profiles, consistent clinical efficacy has been challenging to establish, partly due to high pharmacokinetic variability. [3][19][17] Despite the discontinuation of its clinical development for certain indications, SRT2104 remains a valuable research tool for elucidating the roles of SIRT1 in health and disease. Its high selectivity and in vivo activity make it a critical compound for preclinical studies aimed at understanding the therapeutic potential of SIRT1 activation. Future research may focus on developing formulations of SRT2104 with improved pharmacokinetic profiles or on identifying patient populations that are most likely to respond to SIRT1 activation therapy.

References

- 1. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]

- 2. SRT2104, a new SIRT1 activator, is an effective metabolic enhancer that promotes muscle recovery in DMD [air.unimi.it]

- 3. A pilot randomized, placebo controlled, double blind phase I trial of the novel SIRT1 activator SRT2104 in elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. genemedics.com [genemedics.com]

- 7. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]

- 8. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Neuroprotection of SRT2104 in Murine Ischemia/Reperfusion Injury Through the Enhancement of Sirt1-Mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Impact of SRT2104 on Skeletal Muscle Mitochondrial Function, Redox Biology, and Loss of Muscle Mass in Hindlimb Unloaded Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sirt1 activator SRT2104 protects against oxygen-glucose deprivation/reoxygenation-induced injury via regulating microglia polarization by modulating Sirt1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cardiovascular effects of a novel SIRT1 activator, SRT2104, in otherwise healthy cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

The SIRT1 Activator SRT2104: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT2104 is a pioneering, selective small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase critically involved in cellular metabolism, stress resistance, and longevity. Developed by Sirtris Pharmaceuticals, a subsidiary of GlaxoSmithKline, SRT2104 has been the subject of extensive preclinical and clinical investigation for a range of age-related and metabolic diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of SRT2104, with a focus on its mechanism of action and data from key experimental studies. While the precise, industrial-scale synthesis of SRT2104 remains proprietary, this guide outlines the general synthetic strategies for related compounds and details the experimental protocols used to characterize its function.

Discovery and Rationale

SRT2104 was identified through high-throughput screening of approximately 29,000 compounds as a potent and selective activator of SIRT1.[1] It emerged as a second-generation synthetic SIRT1 activator, developed to improve upon the pharmacokinetic and pharmacodynamic properties of earlier compounds like resveratrol.[1] The rationale for developing SIRT1 activators stems from the observation that SIRT1 activity declines with age and in various disease states. By activating SIRT1, SRT2104 aims to mimic the beneficial effects of caloric restriction, which is known to extend lifespan and improve metabolic health in various organisms. Preclinical studies have demonstrated the potential of SRT2104 in models of inflammation, neurodegeneration, and metabolic disorders.[2]

Chemical Synthesis

While the specific, detailed industrial synthesis protocol for SRT2104 (7-methoxy-N-(3-(pyrrolidin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide) is not publicly available due to its proprietary nature, the synthesis of similar 2H-chromene-3-carboxamide derivatives generally follows a common pathway.[3][4] This typically involves three main steps:

-

Formation of a Chromone Ester: This initial step often involves the condensation of a substituted salicylaldehyde with a dialkyl malonate.

-

Hydrolysis to a Carboxylic Acid: The resulting chromone ester is then hydrolyzed to the corresponding carboxylic acid.

-

Amidation: Finally, the chromone carboxylic acid is coupled with a desired amine to form the final carboxamide product.

A generalized workflow for the synthesis of a chromene carboxamide is depicted below.

Mechanism of Action: SIRT1 Activation

SRT2104 functions as a direct allosteric activator of SIRT1. It binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates. This leads to an increased rate of deacetylation of various SIRT1 targets.

Key Signaling Pathways Modulated by SRT2104

Through the activation of SIRT1, SRT2104 influences a multitude of downstream signaling pathways, contributing to its diverse biological effects. A diagram of these interconnected pathways is presented below.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of SRT2104.

Table 1: Pharmacokinetic Properties of SRT2104 in Humans

| Parameter | Value | Reference |

| Oral Bioavailability | ~14% | [5][6] |

| Mean Clearance | ~400 mL/min | [5] |

| Peak Plasma Concentration (Tmax) | 2-4 hours | [7] |

| Elimination Half-life | 15-20 hours | [7] |

| Effect of Food on Exposure | Up to 4-fold increase | [5] |

Table 2: Efficacy of SRT2104 in a Phase II Psoriasis Trial

| Dose Group | % of Patients with Good to Excellent Histological Improvement | p-value (vs. historical placebo rate of 5%) | Reference |

| SRT2104 250 mg | 50.0% | <0.0001 | [2] |

| SRT2104 500 mg | 44.4% | <0.0001 | [2] |

| SRT2104 1000 mg | 18.2% | <0.0001 | [2] |

| All SRT2104 Groups | 35% | <0.0001 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SRT2104.

In Vitro SIRT1 Activity Assay (Fluorometric)

This assay measures the ability of SRT2104 to enhance the deacetylase activity of recombinant SIRT1 enzyme.[8][9]

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide derived from p53 with an acetylated lysine and a quenched fluorophore)

-

NAD+

-

SRT2104 (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic SIRT1 substrate in each well of the 96-well plate.

-

Add varying concentrations of SRT2104 or vehicle (DMSO) to the wells.

-

Initiate the reaction by adding recombinant SIRT1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the developer solution to each well.

-

Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for cleavage of the deacetylated substrate and release of the fluorophore.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the fold activation by comparing the fluorescence in the SRT2104-treated wells to the vehicle-treated wells.

Western Blot Analysis of Downstream SIRT1 Targets

This protocol is used to assess the effect of SRT2104 on the acetylation status and expression levels of downstream SIRT1 target proteins in cell culture.[10][11][12][13]

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

SRT2104 (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated-p53, anti-p53, anti-SIRT1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with SRT2104 or vehicle for the desired time.

-

Harvest cells and lyse them in lysis buffer.

-

Quantify protein concentration in the lysates.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

SRT2104 is a significant tool compound for studying the biology of SIRT1 and has shown some promising, albeit variable, results in early-phase clinical trials. Its development has provided valuable insights into the therapeutic potential of SIRT1 activation. Although its clinical development appears to have been discontinued, SRT2104 continues to be a widely used research tool for elucidating the roles of SIRT1 in health and disease. Further research may focus on developing SIRT1 activators with improved pharmacokinetic profiles and more consistent clinical efficacy.

References

- 1. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]

- 3. rsc.org [rsc.org]

- 4. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopioneer.com.tw [biopioneer.com.tw]

- 10. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Post-translational Modification in Control of SIRT1 Stability during DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

SRT2104: A Deep Dive into its Role in Cellular Longevity Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT2104 is a synthetic small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that is a key regulator of cellular metabolism and longevity.[1][2] As a potent SIRT1 activator, SRT2104 has garnered significant interest for its therapeutic potential in a range of age-related diseases. This technical guide provides a comprehensive overview of the core mechanisms of SRT2104, focusing on its role in cellular longevity pathways, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling cascades involved.

Core Mechanism of Action: SIRT1 Activation

SRT2104 functions as a direct activator of SIRT1, an enzyme that plays a crucial role in cellular stress resistance, metabolism, and aging.[1][2] SIRT1 deacetylates a wide range of protein substrates, including transcription factors, histones, and metabolic enzymes, thereby modulating their activity. The activation of SIRT1 by SRT2104 mimics some of the beneficial effects of caloric restriction, a well-established intervention for extending lifespan in various organisms.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical and clinical investigations of SRT2104.

Table 1: Preclinical Studies on Lifespan and Healthspan in Mice

| Parameter | Model | Treatment Details | Key Findings | Reference |

| Lifespan | Male C57BL/6J mice on a standard diet | 100 mg/kg SRT2104 in diet starting at 6 months of age | - 8.9% increase in median lifespan - 15.6% increase in maximum lifespan | Mercken et al., 2014 |

| Healthspan | Male C57BL/6J mice on a standard diet | 100 mg/kg SRT2104 in diet | - Improved motor coordination and balance - Increased bone mineral density - Enhanced insulin sensitivity | Mercken et al., 2014 |

| Neuroprotection | N171-82Q Huntington's disease mouse model | 0.5% SRT2104 in diet | - Attenuated brain atrophy - Improved motor function - Extended survival | Jiang et al., 2014 |

Table 2: Clinical Studies on Metabolic and Inflammatory Markers in Humans

| Parameter | Population | Treatment Details | Key Findings | Reference |

| Lipid Profile | Elderly volunteers | 0.5g or 2.0g SRT2104 daily for 28 days | - Dose-dependent decrease in serum cholesterol, LDL, and triglycerides | Libri et al., 2012 |

| Inflammation | Healthy volunteers with endotoxemia | 2g SRT2104 (single or 7-day dosing) | - Attenuated LPS-induced increase in IL-6 and IL-8 - Reduced activation of coagulation | van der Meer et al., 2015 |

| Psoriasis | Patients with moderate to severe psoriasis | 250mg, 500mg, or 1000mg SRT2104 daily for 84 days | - 35% of patients across all SRT2104 groups showed significant histological improvement | Krueger et al., 2015 |

Key Cellular Longevity Pathways Modulated by SRT2104

SRT2104, through its activation of SIRT1, influences several critical signaling pathways implicated in cellular longevity and stress resistance.

SIRT1 Signaling Pathway

SRT2104 directly binds to and activates SIRT1, initiating a cascade of downstream events that contribute to cellular health and longevity. Activated SIRT1 deacetylates numerous targets, leading to beneficial cellular outcomes.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Chronic inflammation is a hallmark of aging. SRT2104-activated SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and suppressing the expression of pro-inflammatory cytokines.[3][4]

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the antioxidant response. Oxidative stress is a major contributor to the aging process. SRT2104-activated SIRT1 can lead to the activation of the Nrf2 pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative damage.[2]

AMPK and mTOR Signaling Pathways

AMPK (AMP-activated protein kinase) and mTOR (mammalian target of rapamycin) are central regulators of cellular energy homeostasis and growth. The activation of AMPK and inhibition of mTOR are associated with increased longevity. SIRT1 can activate AMPK, which in turn can inhibit mTOR signaling, leading to a cellular state that favors maintenance and repair over growth and proliferation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on SRT2104.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Microglia

This in vitro model mimics the conditions of ischemic stroke to study the neuroprotective effects of SRT2104.[3]

Objective: To assess the effect of SRT2104 on microglial polarization and neuronal survival following OGD/R.

Methodology:

-

Cell Culture: Primary microglia are cultured in standard medium.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 2-4 hours).

-

Reperfusion: The glucose-free medium is replaced with standard culture medium, and the cells are returned to normoxic conditions (21% O2, 5% CO2) for a specified duration (e.g., 24 hours).

-

SRT2104 Treatment: SRT2104 is added to the culture medium at various concentrations before, during, or after OGD.

-

Analysis:

-

Microglial Polarization: Markers for M1 (pro-inflammatory) and M2 (anti-inflammatory) phenotypes are assessed using techniques like qPCR, Western blotting, or flow cytometry.

-

Neuronal Survival: Co-culture of microglia with neurons or treatment of neurons with conditioned medium from microglia is performed. Neuronal viability is assessed using assays such as MTT or LDH release.

-

Amyloid-β (Aβ)-Induced Endothelial Cell Injury

This in vitro model is used to study the protective effects of SRT2104 against Aβ-induced neurovascular damage, a key feature of Alzheimer's disease.[5]

Objective: To determine the effect of SRT2104 on the viability of cerebrovascular endothelial cells exposed to Aβ.

Methodology:

-

Cell Culture: Human cerebral microvascular endothelial cells (hCMEC/D3) are cultured to confluence.

-

Aβ Preparation: Aβ1-42 peptide is oligomerized by incubation at 4°C for 24 hours.

-

Aβ Treatment: The cultured endothelial cells are treated with the prepared Aβ1-42 oligomers at a specific concentration (e.g., 10 µM) for a defined period (e.g., 24 hours).

-

SRT2104 Treatment: SRT2104 is added to the culture medium at various concentrations prior to or concurrently with Aβ treatment.

-

Analysis:

-

Cell Viability: Cell viability is measured using assays such as MTT, which assesses mitochondrial function, or by staining for live/dead cells.

-

Oxidative Stress: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sirt1 activator SRT2104 protects against oxygen-glucose deprivation/reoxygenation-induced injury via regulating microglia polarization by modulating Sirt1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection of SRT2104 in Murine Ischemia/Reperfusion Injury Through the Enhancement of Sirt1-Mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aβ-Induced Damage Memory in hCMEC/D3 Cells Mediated by Sirtuin-1 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of SRT2104: A Sirtuin 1 Activator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SRT2104 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. As a second-generation sirtuin-activating compound (STAC), SRT2104 has demonstrated enhanced potency and selectivity compared to first-generation activators like resveratrol.[1] This technical guide provides a comprehensive overview of the preclinical research findings on SRT2104, focusing on its mechanism of action, efficacy in various disease models, and key experimental data.

Core Mechanism of Action: SIRT1 Activation

SRT2104 allosterically activates SIRT1, a class III histone deacetylase. This activation enhances the deacetylation of a wide range of protein substrates, thereby modulating numerous downstream signaling pathways.[2] The activation of SIRT1 by SRT2104 has been shown to mimic some of the beneficial effects of caloric restriction. The interaction between SRT2104 and SIRT1 occurs within a hydrophobic pocket of the enzyme, leading to a more stable and active conformation.[2]

Preclinical Efficacy in Disease Models

SRT2104 has been investigated in a variety of preclinical models, demonstrating therapeutic potential across a range of diseases, including neurodegenerative disorders, metabolic diseases, inflammatory conditions, and muscular dystrophy.

Neurodegenerative Diseases

In preclinical models of neurodegenerative diseases, SRT2104 has shown promising neuroprotective effects.

-

Huntington's Disease (HD): In the N171-82Q mouse model of HD, chronic dietary administration of SRT2104 led to improved motor function and a significant extension of survival.[1]

-

Ischemia/Reperfusion Injury: In a murine model of retinal ischemia/reperfusion injury, intravitreal injection of SRT2104 protected against neuronal damage by enhancing SIRT1-mediated deacetylation and suppressing apoptosis and neuroinflammation.[3]

Metabolic Disorders

SRT2104 has been shown to improve several markers of metabolic health in animal models.

-

Type 2 Diabetes: In diabetic mouse models, SRT2104 treatment improved endothelial function and reduced markers of oxidative stress and inflammation.[1] One study in diabetic mice reported a 3.79-fold increase in aortic SIRT1 protein levels after 24 weeks of treatment.[1]

-

Aging and Longevity: In mice fed a standard diet, long-term supplementation with SRT2104 extended both mean and maximal lifespan.[4] This was accompanied by improvements in insulin sensitivity, bone mineral density, and motor coordination.[4]

Inflammatory and Musculoskeletal Disorders

The anti-inflammatory properties of SRT2104 have been demonstrated in various models.

-

Psoriasis: Preclinical studies have shown that SRT2104 can attenuate cytokine production, suggesting a potential therapeutic role in inflammatory skin conditions like psoriasis.[5][6]

-

Duchenne Muscular Dystrophy (DMD): In the mdx mouse model of DMD, SRT2104 treatment improved muscle function and exercise capacity.[7] It also demonstrated anti-inflammatory, anti-fibrotic, and pro-regenerative effects in dystrophic muscle.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of SRT2104.

| Disease Model | Animal Model | SRT2104 Dose & Administration | Key Quantitative Findings | Reference |

| Huntington's Disease | N171-82Q Mice | 0.5% in diet | Improved motor performance (balance beam), extended survival | [1] |

| Type 2 Diabetes | Streptozotocin-induced diabetic mice | 100 mg/kg/day in diet for 24 weeks | 3.79-fold increase in aortic SIRT1 protein | [1] |

| Aging | C57BL/6J mice on standard diet | 100 mg/kg/day in diet | 9.7% increase in mean lifespan, 4.9% increase in maximum lifespan | [4] |

| Duchenne Muscular Dystrophy | mdx mice | 100 mg/kg/day in diet for 12 weeks | Improved treadmill performance (increased time to exhaustion) | [7] |

| Retinal Ischemia/Reperfusion | Murine model | 200 pmol intravitreal injection | Partial restoration of retinal function, reduced cell apoptosis | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

SIRT1 Activity Assay

A common method to measure SIRT1 activity involves the use of a fluorometric assay.

Protocol:

-

Prepare cell or tissue lysates containing SIRT1.

-

Incubate the lysate with a fluorogenic acetylated peptide substrate and NAD+.

-

In the presence of active SIRT1, the acetyl group is removed from the peptide.

-

A developing solution is added, which releases the fluorophore from the deacetylated peptide.

-

The fluorescence is measured using a fluorometer (Excitation: ~360 nm, Emission: ~460 nm).

-

SRT2104 is added to the reaction mixture to determine its effect on SIRT1 activity, with appropriate vehicle controls.

In Vivo Huntington's Disease Mouse Model

Animal Model: N171-82Q transgenic mice, which express a mutant form of the human huntingtin protein.

Drug Administration: SRT2104 is incorporated into the standard rodent chow at a concentration of 0.5% (w/w). The medicated diet is provided ad libitum.

Behavioral Testing (Balance Beam):

-

Mice are trained to traverse a narrow wooden beam to a platform.

-

The time taken to cross the beam and the number of foot slips are recorded.

-

Testing is typically performed at multiple time points to assess the progression of motor deficits.

In Vivo Duchenne Muscular Dystrophy Mouse Model

Animal Model: mdx mice, which have a spontaneous mutation in the dystrophin gene.

Drug Administration: SRT2104 is mixed into the powdered standard diet at a concentration to achieve a daily dose of approximately 100 mg/kg of body weight.

Treadmill Exhaustion Test:

-

Mice are acclimated to the treadmill apparatus.

-

The test begins at a low speed, which is gradually increased.

-

The time to exhaustion, defined as the point at which the mouse remains on the electric shock grid for a set period, is recorded.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by SRT2104 and a typical experimental workflow for its preclinical evaluation.

References

- 1. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]

- 6. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of SRT2104 in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT2104, a synthetic small molecule activator of Sirtuin 1 (SIRT1), has garnered significant interest for its therapeutic potential in a range of metabolic diseases. SIRT1, an NAD+-dependent deacetylase, is a crucial regulator of cellular metabolism, inflammation, and stress responses. By allosterically activating SIRT1, SRT2104 mimics some of the beneficial effects of caloric restriction, positioning it as a promising agent for conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This document provides an in-depth technical overview of SRT2104, summarizing key preclinical and clinical findings, elucidating its mechanism of action, and detailing experimental methodologies for its evaluation.

Core Mechanism of Action: SIRT1 Activation

SRT2104 functions as a direct activator of SIRT1.[1] It binds to an allosteric site on the SIRT1 enzyme, leading to a conformational change that enhances its deacetylase activity towards a variety of protein substrates.[2] This activation is more potent and specific compared to naturally occurring compounds like resveratrol.[3] The downstream effects of SRT2104 are mediated by the deacetylation of key transcription factors and cofactors involved in metabolic regulation.

Signaling Pathway of SRT2104-Mediated SIRT1 Activation

The primary signaling cascade initiated by SRT2104 involves the activation of SIRT1 and the subsequent deacetylation of its targets, which play pivotal roles in glucose and lipid metabolism, mitochondrial biogenesis, and inflammation.

Figure 1: SRT2104 signaling pathway in metabolic regulation.

Preclinical and Clinical Data on Metabolic Parameters

SRT2104 has been evaluated in various preclinical models of metabolic disease and in several human clinical trials. The following tables summarize the key quantitative findings.

Table 1: Summary of Preclinical Studies on SRT2104 in Metabolic Disease Models

| Animal Model | SRT2104 Dose | Duration | Key Metabolic Outcomes | Reference(s) |

| Diet-induced obese (DIO) mice | 100 mg/kg/day (in diet) | 15 weeks | Improved glucose homeostasis and insulin sensitivity; Reduced plasma triglycerides and hepatic steatosis. | [4] |

| Streptozotocin-induced diabetic mice | 100 mg/kg (in diet) | 24 weeks | 3.79-fold increase in aortic SIRT1 protein levels; Alleviated endothelial dysfunction, oxidative stress, and inflammation. | [3] |

| Male mice on a standard diet | Not specified | Lifespan study | Extended mean and maximal lifespan; Improved insulin sensitivity and mitochondrial content. | [5] |

| Hindlimb unloaded rats | Not specified | 10 days | Mitigated unloading-induced impairments in skeletal muscle mitochondrial function. | [6] |

Table 2: Summary of Clinical Trials of SRT2104 in Metabolic Conditions

| Participant Population | SRT2104 Dose | Duration | Key Metabolic Outcomes | Reference(s) |

| Elderly volunteers | 0.5 g/day or 2.0 g/day | 28 days | Decreased serum cholesterol, LDL, and triglycerides. No significant changes in oral glucose tolerance test responses. | [3][7] |

| Adults with Type 2 Diabetes Mellitus | 0.25 g, 0.5 g, 1.0 g, or 2.0 g/day | 28 days | No consistent, dose-related changes in fasting glucose or insulin. Associated with improvements in lipid profiles. Highly variable pharmacokinetics observed. | [4][8] |

| Patients with Type 2 Diabetes Mellitus | 2.0 g/day | Short-term | Well-tolerated but failed to produce significant improvements in cardiovascular health markers. | [3] |

Note: Clinical trial results have been mixed, with some studies showing beneficial effects on lipid profiles but inconsistent improvements in glycemic control.[8][9] The high variability in the pharmacokinetics of SRT2104 may contribute to these discrepancies.[8][10]

Methodologies for Key Experiments

Detailed, step-by-step experimental protocols for SRT2104 are proprietary to the developing pharmaceutical companies. However, the methodologies employed in published preclinical and clinical studies provide a framework for designing similar experiments.

Preclinical Evaluation in a Murine Model of Diet-Induced Obesity

A common experimental workflow to assess the efficacy of SRT2104 in a preclinical model of metabolic disease is outlined below.

Figure 2: Preclinical experimental workflow for SRT2104.

Methodological Details:

-

Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity and metabolic syndrome.

-

Diet: A high-fat diet with 45-60% of calories derived from fat is typically used to induce the metabolic phenotype.

-

SRT2104 Administration: SRT2104 is often incorporated into the chow to ensure consistent daily dosing.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): These are standard procedures to assess glucose metabolism and insulin sensitivity. Mice are fasted, and a bolus of glucose (for GTT) or insulin (for ITT) is administered intraperitoneally. Blood glucose levels are measured at specified time points.

-

Tissue Collection and Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue are collected for histological analysis (e.g., H&E staining for lipid accumulation in the liver) and molecular analysis (e.g., Western blotting for protein levels of SIRT1 targets, qPCR for gene expression).

In Vitro Sirtuin Activity Assay

To confirm the direct activation of SIRT1 by SRT2104, a cell-free enzymatic assay is often employed.

Methodological Summary:

-

Reagents: Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53), NAD+, and SRT2104.

-

Procedure: The reaction is initiated by adding NAD+ to a mixture of the SIRT1 enzyme, the peptide substrate, and varying concentrations of SRT2104. The deacetylation of the substrate by SIRT1 is then measured by a developing reagent that produces a fluorescent signal.

-

Endpoint: The rate of the enzymatic reaction is determined by measuring the increase in fluorescence over time. An increase in the reaction rate in the presence of SRT2104 indicates its activating effect on SIRT1.

Concluding Remarks

SRT2104 holds considerable promise as a therapeutic agent for metabolic diseases due to its targeted activation of SIRT1. Preclinical studies have consistently demonstrated its efficacy in improving various metabolic parameters. However, clinical trial results have been less consistent, highlighting the need for further research to optimize dosing and formulation to address the observed pharmacokinetic variability. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of SRT2104 and other SIRT1 activators in the context of metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of SRT2104 on Skeletal Muscle Mitochondrial Function, Redox Biology, and Loss of Muscle Mass in Hindlimb Unloaded Rats | MDPI [mdpi.com]

- 7. A Pilot Randomized, Placebo Controlled, Double Blind Phase I Trial of the Novel SIRT1 Activator SRT2104 in Elderly Volunteers [iris.uniupo.it]

- 8. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]

- 10. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Activation of SIRT1 by SRT2104

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which SRT2104, a synthetic small molecule, activates the NAD⁺-dependent deacetylase SIRT1. The content herein is curated for an audience with a strong background in biochemistry, pharmacology, and drug development.

Core Mechanism: Allosteric Activation

SRT2104 is a potent and specific allosteric activator of SIRT1.[1][2] Unlike competitive modulators, SRT2104 does not bind to the active site of the enzyme. Instead, it interacts with a specific site on the N-terminal domain of the SIRT1 protein.[1] This binding event induces a conformational change in the enzyme, leading to a more favorable interaction with its acetylated substrates.

The primary kinetic consequence of this allosteric modulation is a significant decrease in the Michaelis constant (Kₘ) for the acetylated peptide substrate, while the maximum velocity (Vₘₐₓ) of the deacetylation reaction remains largely unchanged.[1] A lower Kₘ value signifies a higher binding affinity between SIRT1 and its substrate, meaning that the enzyme can function more efficiently at lower substrate concentrations. This mechanism allows for a nuanced and potentiation of SIRT1's catalytic activity towards its various cellular targets.

Molecular docking simulations have provided insights into the specific interactions between SRT2104 and SIRT1. These studies reveal that SRT2104 occupies a hydrophobic pocket within the SIRT1 structure. The interaction is stabilized by a series of hydrogen bonds and hydrophobic contacts. For instance, the amine group of SRT2104 has been shown to form hydrogen bonds with the amino acid residues Gly269, Gln320, and Glu512 of SIRT1.[3] An oxygen atom in SRT2104 also engages in a hydrogen bond with Arg282.[3] Further stability is conferred by hydrophobic interactions, including Pi-Pi stacking and alkyl interactions, with residues such as Pro271, Arg282, Phe312, Lys314, and Phe321.[3]

Quantitative Analysis of SIRT1 Activation

The activation of SIRT1 by SRT2104 has been quantified using various biochemical assays. While specific EC₅₀, Kₘ, and Vₘₐₓ values can vary depending on the experimental conditions and the substrate used, the following tables summarize representative data to illustrate the potency and mechanism of SRT2104.

Table 1: In Vitro SIRT1 Activation by SRT2104

| Parameter | Value | Substrate | Assay Method | Reference |

| Fold Activation | >1000-fold vs. Resveratrol | Fluorogenic Peptide | Fluor-de-Lys Assay | [2] |

| EC₅₀ | Data not available | p53-derived peptide | Not specified | |

| Kₘ (SIRT1) | Lowered | Acetylated Peptide | Not specified | [1] |

| Vₘₐₓ (SIRT1) | Unchanged | Acetylated Peptide | Not specified | [1] |

Table 2: Downstream Cellular Effects of SRT2104-Mediated SIRT1 Activation

| Downstream Target | Effect | Cellular Context | Assay Method | Reference |

| p53 | Increased deacetylation at Lys382 | Human Mammary Epithelial Cells (HMEC) with DNA damage | Western Blot | [4] |

| NF-κB (p65 subunit) | Increased deacetylation | HEK293T cells | Luciferase Reporter Assay | [5] |

| STAT3 | Reversed I/R-induced acetylation | Murine Ischemia/Reperfusion model | Western Blot | [6] |

| SIRT1 Protein Levels | 3.79-fold increase | Aorta of diabetic mice (24 weeks treatment) | Western Blot | [2] |

Signaling Pathways Modulated by SRT2104

SRT2104, through its activation of SIRT1, influences a multitude of downstream signaling pathways critical in cellular homeostasis, stress response, and metabolism. The deacetylation of key transcription factors and other regulatory proteins by activated SIRT1 is the central node in these pathways.

Experimental Protocols

Fluor-de-Lys SIRT1 Activity Assay

This assay is a widely used method to measure the deacetylase activity of SIRT1 in vitro.

Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue flanked by a fluorophore and a quencher. In its native state, the proximity of the quencher suppresses the fluorescence of the fluorophore. Upon deacetylation by SIRT1, a developer solution containing a protease cleaves the peptide at the deacetylated lysine site, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.

Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Reconstitute recombinant human SIRT1 enzyme in Assay Buffer.

-

Prepare a stock solution of the Fluor-de-Lys substrate.

-

Prepare a stock solution of NAD⁺ in Assay Buffer.

-

Prepare a stock solution of SRT2104 in a suitable solvent (e.g., DMSO) and create a dilution series.

-

Prepare the Developer solution according to the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

SRT2104 or vehicle control (DMSO)

-

SIRT1 enzyme

-

-

Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding a mixture of the Fluor-de-Lys substrate and NAD⁺ to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding the Developer solution to each well.

-

Incubate at 37°C for an additional 15-30 minutes to allow for peptide cleavage.

-

Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex=360 nm, Em=460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without SIRT1) from all readings.

-

Calculate the fold activation by dividing the fluorescence signal in the presence of SRT2104 by the signal in the vehicle control.

-

Determine the EC₅₀ value by plotting the fold activation against the logarithm of the SRT2104 concentration and fitting the data to a sigmoidal dose-response curve.

-

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the effect of SRT2104 on the transcriptional activity of NF-κB.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. When NF-κB is activated (e.g., by TNF-α), it binds to these response elements and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the transcriptional activity of NF-κB. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Allow the cells to recover and express the reporters for 24-48 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with a dilution series of SRT2104 or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a defined period (e.g., 6-8 hours).

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in the same well using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the percent inhibition of NF-κB activity by SRT2104 relative to the stimulated control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the SRT2104 concentration.

-

Conclusion

SRT2104 activates SIRT1 through a well-defined allosteric mechanism, enhancing the enzyme's affinity for its substrates. This leads to the deacetylation of key regulatory proteins, thereby modulating critical cellular pathways involved in inflammation, apoptosis, and metabolism. The quantitative assays and experimental protocols detailed in this guide provide a framework for the continued investigation and development of SIRT1 activators as potential therapeutic agents.

References

- 1. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotection of SRT2104 in Murine Ischemia/Reperfusion Injury Through the Enhancement of Sirt1-Mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

The SIRT1 Activator SRT2104: A Deep Dive into its Influence on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular effects of SRT2104, a selective small-molecule activator of Sirtuin 1 (SIRT1). By examining its impact on gene expression across various preclinical and clinical studies, this document provides a comprehensive overview of its mechanism of action and therapeutic potential.

Core Mechanism of Action

SRT2104 is a potent, selective, and orally bioavailable activator of SIRT1, a NAD+-dependent deacetylase. SIRT1 plays a crucial role in a wide array of cellular processes, including inflammation, metabolism, and cellular stress responses, primarily through the deacetylation of various protein substrates. These substrates include transcription factors such as NF-κB, p53, and FOXO, as well as the transcriptional coactivator PGC-1α. By activating SIRT1, SRT2104 modulates the expression of numerous genes, leading to its observed effects in various disease models.

Quantitative Data on Gene Expression Changes

The following tables summarize the significant changes in gene expression observed in response to SRT2104 treatment in key preclinical and clinical studies.

Table 1: Modulation of Psoriasis-Related Gene Expression in Human Skin Biopsies

Data from a randomized, placebo-controlled study in patients with moderate to severe psoriasis (Krueger et al., 2015). Skin biopsies were analyzed using microarray (Affymetrix GeneChip HG-U133A-v2).

| Gene Symbol | Gene Name | Function | Fold Change (SRT2104 vs. Baseline) |

| S100A12 | S100 calcium-binding protein A12 | Pro-inflammatory alarmin | ~15-fold reduction[1] |

| SPRR2c | Small proline-rich protein 2C | Keratinocyte differentiation | ~10-fold reduction[1] |

| Kynu | Kynureninase | Tryptophan metabolism | ~23-fold reduction[1] |

| SERPINB4 | Serpin family B member 4 | Serine protease inhibitor | Significantly reduced |

| SERPINB3 | Serpin family B member 3 | Serine protease inhibitor | Significantly reduced |

| S100A7 | S100 calcium-binding protein A7 | Psoriasis-associated protein | Significantly suppressed |

Table 2: Top Differentially Expressed Genes in Liver of Mice Treated with SRT2104

Data from a study on male mice fed a standard diet supplemented with SRT2104 (Mercken et al., 2014). Gene expression was analyzed by whole-genome microarray.

| Gene Symbol | Regulation | Z-ratio |

| Upregulated | ||

| Dbp | Upregulated | 13.06 |

| Cish | Upregulated | 11.58 |

| Socs2 | Upregulated | 10.74 |

| Txnip | Upregulated | 10.51 |

| Per2 | Upregulated | 9.98 |

| Insig2 | Upregulated | 9.87 |

| Nampt | Upregulated | 9.81 |

| Arntl | Upregulated | 9.68 |

| Nr1d1 | Upregulated | 9.53 |

| Tsc22d3 | Upregulated | 9.49 |

| Downregulated | ||

| Elovl3 | Downregulated | -15.22 |

| Hsd3b5 | Downregulated | -14.87 |

| Cyp4a14 | Downregulated | -14.53 |

| Cyp2b10 | Downregulated | -14.12 |

| Gstm3 | Downregulated | -13.98 |

| Car3 | Downregulated | -13.87 |

| Scd1 | Downregulated | -13.54 |

| Akr1b8 | Downregulated | -13.21 |

| Cyp4a10 | Downregulated | -12.98 |

| Gstm2 | Downregulated | -12.76 |

Table 3: Top Differentially Expressed Genes in Skeletal Muscle of Mice Treated with SRT2104

Data from Mercken et al., 2014.

| Gene Symbol | Regulation | Z-ratio |

| Upregulated | ||

| Dbp | Upregulated | 12.87 |

| Per2 | Upregulated | 11.98 |

| Arntl | Upregulated | 11.54 |

| Nampt | Upregulated | 11.21 |

| Nr1d1 | Upregulated | 10.98 |

| Tsc22d3 | Upregulated | 10.87 |

| Cish | Upregulated | 10.54 |

| Socs2 | Upregulated | 10.21 |

| Insig2 | Upregulated | 9.98 |

| Txnip | Upregulated | 9.87 |

| Downregulated | ||

| Myh7 | Downregulated | -14.87 |

| Tnni1 | Downregulated | -14.53 |

| Myh2 | Downregulated | -14.12 |

| Acta1 | Downregulated | -13.98 |

| Myh1 | Downregulated | -13.87 |

| Ckm | Downregulated | -13.54 |

| Tnnc2 | Downregulated | -13.21 |

| Mybpc1 | Downregulated | -12.98 |

| Atp2a1 | Downregulated | -12.76 |

| Mylpf | Downregulated | -12.54 |

Table 4: Modulation of NF-κB Target Gene Expression in Liver and Muscle of Mice

Data from Mercken et al., 2014, showing a comparison of gene expression changes in response to SRT2104 and Calorie Restriction (CR).

| Gene Symbol | Liver (SRT2104) | Liver (CR) | Muscle (SRT2104) | Muscle (CR) |

| Bcl2 | ↓ | ↓ | ↓ | ↓ |

| Bcl2l1 | ↓ | ↓ | ↓ | ↓ |

| Ccl2 | ↓ | ↓ | ↓ | ↓ |

| Cdkn1a | ↑ | ↑ | ↑ | ↑ |

| Csf1 | ↓ | ↓ | ↓ | ↓ |

| Cxcl10 | ↓ | ↓ | ↓ | ↓ |

| Icam1 | ↓ | ↓ | ↓ | ↓ |

| Il6 | ↓ | ↓ | ↓ | ↓ |

| Nos2 | ↓ | ↓ | ↓ | ↓ |

| Tnf | ↓ | ↓ | ↓ | ↓ |

| Vcam1 | ↓ | ↓ | ↓ | ↓ |

(↑ indicates upregulation, ↓ indicates downregulation)

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways modulated by SRT2104 and the experimental workflows used to assess its effects on gene expression.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the analysis of SRT2104's effects on gene and protein expression. These should be adapted based on specific cell or tissue types and equipment.

RNA Extraction from Skin Biopsies (Adapted from Krueger et al., 2015 and general protocols)

-

Sample Collection and Storage: Obtain skin punch biopsies and immediately place them in an RNA stabilization solution (e.g., RNAlater) or snap-freeze in liquid nitrogen. Store at -80°C until processing.

-

Homogenization: Add a suitable volume of lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) containing β-mercaptoethanol to the frozen tissue in a tube with a stainless steel bead. Homogenize the tissue using a tissue lyser (e.g., TissueLyser II, Qiagen) until completely disrupted.

-

RNA Purification:

-

Centrifuge the lysate to pellet debris.

-

Transfer the supernatant to a new tube and add an equal volume of 70% ethanol.

-

Apply the mixture to an RNeasy spin column and centrifuge. Discard the flow-through.

-

Wash the column with Buffer RW1 and then twice with Buffer RPE.

-

Perform an on-column DNase digestion to remove any contaminating genomic DNA.

-

Elute the RNA with RNase-free water.

-

-

Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using an Agilent Bioanalyzer.

Microarray Analysis (Adapted from Krueger et al., 2015)

-

Target Preparation: Starting with high-quality total RNA, generate biotin-labeled cRNA using a suitable kit (e.g., Affymetrix GeneChip 3' IVT Express Kit).

-

Hybridization: Hybridize the fragmented and labeled cRNA to an Affymetrix GeneChip Human Genome U133A 2.0 Array. The hybridization is typically carried out for 16 hours at 45°C in a hybridization oven.

-

Washing and Staining: Wash and stain the arrays using an automated fluidics station (e.g., Affymetrix Fluidics Station 450). The staining is done with a streptavidin-phycoerythrin conjugate.

-

Scanning: Scan the arrays using a high-resolution scanner (e.g., Affymetrix GeneChip Scanner 3000).

-

Data Analysis:

-

Process the raw image files (.CEL) using software such as Affymetrix GeneChip Command Console (GCOS) or an open-source equivalent in R/Bioconductor.

-

Perform quality control checks on the raw data.

-

Normalize the data using an appropriate algorithm (e.g., RMA - Robust Multi-array Average).

-

Identify differentially expressed genes between SRT2104-treated and control groups using statistical tests (e.g., t-test or LIMMA) with a defined significance threshold (e.g., p-value < 0.05 and fold change > 1.5).

-

Perform pathway and gene ontology analysis on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.

-

Quantitative Real-Time PCR (qPCR)

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

-

qPCR Reaction Setup:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Set up reactions in triplicate in a 96- or 384-well qPCR plate.

-

-

Thermocycling: Perform the qPCR in a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the reference gene.

-

Western Blot Analysis